N-Acetylloline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

N-Acetyl Loline (NAL) is a naturally occurring compound found in grasses infected with endophytic fungi of the genus Epichloë. These fungi live symbiotically within the grass tissues, providing some benefits to the host plant []. NAL is one of several loline alkaloids produced by these fungi.

Role in Plant-Fungal Symbiosis

Research suggests NAL plays a role in the complex relationship between grasses and their endophytic fungi. Studies have shown that grasses with higher levels of NAL exhibit increased resistance to insect herbivores []. This suggests NAL may act as a defensive compound, deterring insects from feeding on the plant. Additionally, NAL might contribute to the heat tolerance of some grasses [].

Ecological Significance

The presence of NAL in grasses can have cascading effects within an ecosystem. Since NAL deters herbivores, grasses with higher NAL content may experience less grazing pressure, potentially influencing plant community composition and nutrient cycling [].

Research as a Biomarker

Scientists are exploring the potential of NAL as a biomarker for the presence of endophytic fungi in grasses. Because NAL is produced by the fungi, its detection in plant tissue could indicate fungal colonization []. This information could be valuable for research on the distribution and impact of endophytic fungi in various ecosystems.

N-Acetylloline, also known as N-acetyl-L-valine, is a derivative of the branched-chain amino acid L-valine. Its chemical formula is , and it has a molecular weight of approximately 159.18 g/mol. The compound features an acetyl group attached to the nitrogen atom of L-valine, which modifies its biochemical properties and interactions. N-Acetylloline is classified as an N-acetyl amino acid and plays a significant role in various biochemical processes, including protein synthesis and metabolic pathways.

- Acetylation: The primary reaction involves the introduction of the acetyl group, which can occur through the reaction of L-valine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

- Hydrolysis: N-acetylloline can be hydrolyzed by specific enzymes known as aminoacylases, leading to the release of L-valine and acetic acid .

- Oxidation and Reduction: Under certain conditions, N-acetylloline can undergo oxidation to form corresponding oxides or reduction to yield its reduced forms.

N-Acetylloline exhibits various biological activities due to its structural similarity to L-valine. It is involved in metabolic pathways related to branched-chain amino acids, influencing protein synthesis and cellular metabolism. The compound may also affect signaling pathways such as the mechanistic target of rapamycin pathway, which is crucial for regulating cell growth and metabolism .

The synthesis of N-acetylloline can be achieved through several methods:

- Direct Acetylation: This method involves treating L-valine with acetic anhydride or acetyl chloride in an organic solvent under controlled conditions.

- Enzymatic Synthesis: Specific N-acetyltransferases can catalyze the transfer of an acetyl group to L-valine, providing a more selective approach for producing N-acetylloline .

- Proteolytic Degradation: N-acetylloline can also be produced via the degradation of N-acetylated proteins through enzymatic action .

N-Acetylloline has several applications in various fields:

- Nutritional Supplements: As a derivative of an essential amino acid, it may be used in dietary supplements aimed at enhancing muscle recovery and growth.

- Pharmaceuticals: Its unique properties make it a candidate for drug development, particularly in formulations targeting metabolic disorders.

- Biochemical Research: N-acetylloline serves as a valuable tool in studying amino acid metabolism and protein interactions .

N-Acetylloline shares structural similarities with other N-acetylated amino acids. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| N-Acetyl-L-leucine | Acetylated branched-chain amino acid | Larger side chain compared to valine |

| N-Acetyl-DL-valine | Racemic mixture of L- and D-valine | Offers diverse biological activity |

| N-Acetyl-L-isoleucine | Acetylated isoleucine | Different side chain configuration |

| N-Acetyl-L-glutamine | Acetylated form of glutamine | Involved in neurotransmitter synthesis |

The uniqueness of N-acetylloline lies in its specific interactions with enzymes like N-acetyltransferases, which are crucial for understanding protein function and metabolism. Its distinct biochemical profile differentiates it from other similar compounds, making it valuable for both research and practical applications .

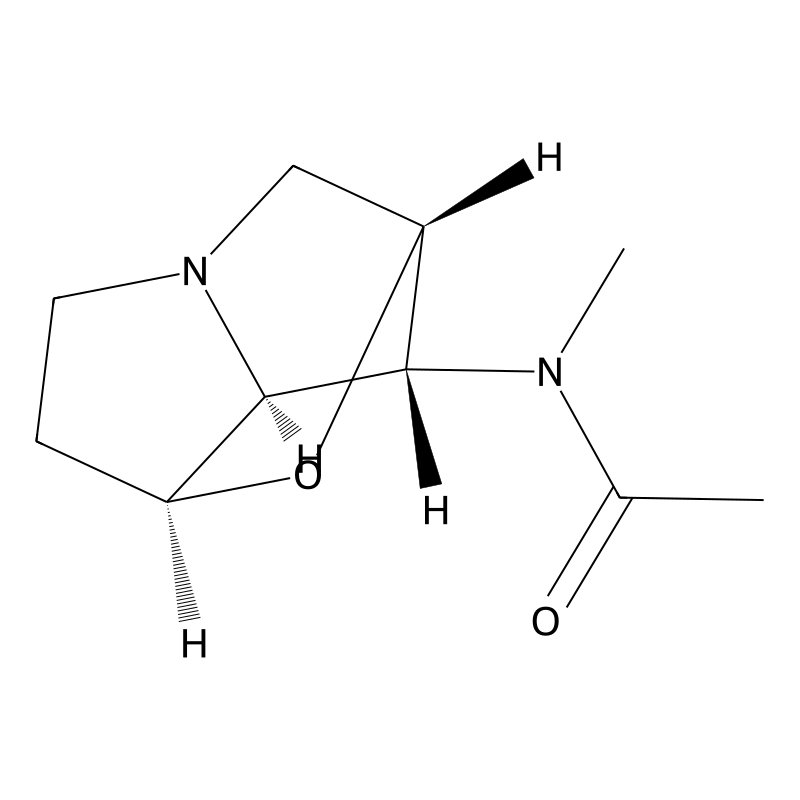

Loline alkaloids belong to the 1-aminopyrrolizidine class of nitrogen-containing heterocyclic compounds. These alkaloids are characterized by a saturated pyrrolizidine ring system with an ether bridge linking carbons 2 and 7 (C-2 and C-7), a structural hallmark absent in most biogenic molecules. N-Acetylloline (NAL) is a derivative of the core loline structure, distinguished by an acetyl group (-COCH₃) attached to the primary amine at C-1.

Loline alkaloids are primarily biosynthesized by fungal endophytes of the genera Epichloë and Neotyphodium, which form mutualistic symbioses with cool-season grasses (Poaceae subfamily Pooideae). N-Acetylloline is among the most abundant loline derivatives in grasses such as tall fescue (Festuca arundinacea) and meadow fescue (Lolium pratense).

Discovery and Early Characterization

Initial Isolation from Lolium temulentum (1892)

The first loline alkaloid, later named norloline, was isolated in 1892 from the grass Lolium temulentum (darnel ryegrass) by Hofmeister. Early studies identified its elemental composition (C₇H₁₂N₂O) but lacked the tools for full structural elucidation. This compound, initially termed "temuline," was rediscovered in the 1950s by Soviet researchers, who renamed it "loline" and identified its pyrrolizidine backbone.

Structural Elucidation Milestones (1950s–1972)

- 1950s–1960s: Russian chemists Yunusov and Akramov proposed the endo-N-methyl-1-aminopyrrolizidine structure, including the ether bridge, based on infrared (IR) and proton nuclear magnetic resonance (¹H-NMR) spectroscopy.

- 1969: Aasen and Culvenor confirmed the ether bridge using advanced NMR techniques and chemical degradation.

- 1972: X-ray crystallography by Bates and Morehead resolved the absolute configuration of loline, establishing its stereochemistry.

N-Acetylloline was first identified in the 1980s as a major component in endophyte-infected tall fescue, with its acetylated amine structure confirmed via mass spectrometry (MS) and comparative chromatography.

Evolution of Research Paradigms

Chemical Structure-Driven Studies

Early research focused on synthetic approaches to loline alkaloids. The total synthesis of loline, achieved in 1986 by Tufariello et al., revealed the challenges posed by its strained ether bridge. N-Acetylloline’s structure was further validated through:

- Isotopic labeling: Demonstrated that the acetyl group originates from acetyl-CoA in fungal biosynthesis.

- Heterologous expression: Confirmed that fungal methyltransferases (e.g., LolM) and plant acetyltransferases modify the C-1 amine.

Ecological Interaction Frameworks

N-Acetylloline’s role in plant-insect interactions became a focal point in the 1990s:

- Anti-herbivore activity: N-Acetylloline deters aphids (Rhopalosiphum padi) and other sap-feeding insects at concentrations as low as 0.1 mg/g plant tissue.

- Symbiont-mediated biosynthesis: The Epichloë fungal endophyte synthesizes the loline core, while the host plant acetylates it to form N-acetylloline, illustrating a bipartite biosynthetic pathway.

- Environmental modulation: Drought and nutrient stress upregulate loline alkaloid production, enhancing plant resilience.

Structural and Biosynthetic Features of N-Acetylloline

Molecular Architecture

N-Acetylloline (C₁₀H₁₆N₂O₂) consists of:

- A pyrrolizidine ring with saturated bonds.

- An ether bridge between C-2 and C-7.

- An acetylated primary amine at C-1.

Key spectral data:

- ¹H-NMR: δ 4.15 (H-2, d), δ 3.78 (H-7, m), δ 2.05 (COCH₃, s).

- MS (EI): m/z 198 [M]⁺, fragment ions at m/z 140 (pyrrolizidine ring) and m/z 43 (acetyl group).

Biosynthetic Pathway

N-Acetylloline biosynthesis involves coordinated fungal and plant enzymes:

Isotopic studies: Feeding experiments with ¹³C-labeled proline and homoserine confirmed their incorporation into the pyrrolizidine ring.

Ecological and Agricultural Significance

Insect Deterrence

N-Acetylloline contributes to grass-endophyte mutualism by:

- Reducing aphid fecundity by 50–80% in infected grasses.

- Exhibiting negligible toxicity to mammals, making it a candidate for sustainable pest management.

Translocation Dynamics

In Elymus and rye grasses, N-acetylloline partitions into xylem sap, protecting against xylem-feeding spittlebugs (Philaenius spumarius). By contrast, in fescues, it accumulates in phloem tissues, deterring aphids.

Role of the LOL Gene Cluster

The biosynthesis of N-acetylloline is orchestrated by a sophisticated gene cluster designated LOL (loline alkaloid), which represents one of the most comprehensively characterized secondary metabolite gene clusters in fungal endophytes [1] [2]. The LOL cluster consists of eleven genes arranged in a precise linear organization: lolF, lolC, lolD, lolO, lolA, lolU, lolP, lolT, lolE, lolN, and lolM, each encoding enzymes with distinct catalytic functions essential for the complete biosynthetic pathway [1] [2].

The genetic architecture of the LOL cluster demonstrates remarkable evolutionary conservation across Epichloë species, with two homologous gene clusters (LOL-1 and LOL-2) identified in Neotyphodium uncinatum [1]. The LOL-1 cluster spans approximately 25 kilobases and contains nine genes in the specified order, while LOL-2 contains homologous genes lolC-2 through lolE-2 in identical arrangement and orientation [1]. This duplication suggests evolutionary pressure to maintain robust alkaloid production capacity.

Transcriptional regulation within the LOL cluster exhibits tight temporal coordination, with all genes displaying concomitant expression patterns during alkaloid biosynthesis [3] [4]. Expression analysis reveals that LOL genes follow significant temporal quadratic patterns, initiating before alkaloid detection, increasing during accumulation phases, reaching maximum expression during peak biosynthetic activity, and declining as alkaloid levels plateau [3] [4]. The hierarchical expression clusters identified indicate three pairs of particularly tightly correlated genes: lolA and lolC (early expression), lolO and lolD (intermediate expression), and lolT and lolE (late expression) [3].

The regulatory protein LolU, predicted to contain DNA-binding site signatures, likely functions as a transcriptional coordinator for the cluster [1] [2]. Multiple common transcriptional binding sites discovered in LOL upstream regions support coordinated gene regulation, although position effects at the LOL locus may influence induced expression [3].

| Gene | Predicted Function | Role in N-Acetylloline Biosynthesis | Expression Pattern |

|---|---|---|---|

| lolF | FAD-containing monooxygenase | Early pathway step | Co-regulated with cluster |

| lolC | Pyridoxal 5'-phosphate enzyme, proline-homoserine condensation | Initial substrate condensation | Early high expression |

| lolD | Ornithine decarboxylase-related | Intermediate processing | Coordinated temporal pattern |

| lolO | 2-oxoglutarate-dependent dioxygenase, ether bridge formation | Critical ether bridge formation | Peak during bridge formation |

| lolA | Amino acid binding protein | Substrate recognition/binding | Lower than other genes |

| lolU | DNA-binding regulatory protein | Transcriptional regulation | Regulatory timing |

| lolP | Cytochrome P450, N-methylloline to N-formylloline | Late pathway diversification | Late pathway expression |

| lolT | Pyridoxal 5'-phosphate enzyme | Intermediate processing | Mid-pathway expression |

| lolE | 2-oxoglutarate-dependent dioxygenase | Accessory oxidative function | Variable expression |

| lolN | N-acetamidase (deacetylase) | N-acetylnorloline deacetylation | Post-bridge formation |

| lolM | N-methyltransferase | Sequential methylation | Post-bridge formation |

LolO-Catalyzed Ether Bridge Formation

The formation of the characteristic ether bridge linking carbons 2 and 7 in N-acetylloline represents the most chemically challenging step in the biosynthetic pathway and is catalyzed exclusively by LolO, a 2-oxoglutarate-dependent non-heme iron dioxygenase [5] [6] [7]. This enzymatic transformation is remarkable for its ability to create two carbon-oxygen bonds in a sequential manner, converting the bicyclic exo-1-acetamidopyrrolizidine substrate into the tricyclic N-acetylnorloline core [5] [6].

LolO functions through a sophisticated mechanism involving sequential ferryl intermediate formation [6] [8]. In the first oxidative step, LolO abstracts the endo hydrogen atom from carbon-2 of exo-1-acetamidopyrrolizidine, forming a carbon radical that subsequently couples with the iron-bound hydroxyl group to generate 2-endo-hydroxy-exo-1-acetamidopyrrolizidine [6] [8]. This hydroxylation occurs with complete retention of stereochemical configuration, as demonstrated through extensive deuterium labeling studies [6] [9].

The second oxidative step involves abstraction of the endo hydrogen from carbon-7, again with retention of configuration [6] [8]. The resulting carbon radical at position 7 couples directly with the carbon-2 bound oxygen atom to form the strained ether bridge characteristic of all loline alkaloids [6] [8]. Kinetic and spectroscopic analyses confirm that the carbon-2 to carbon-7 bond formation proceeds through C-O bond formation rather than alternative cyclization mechanisms [6].

The stereochemical course of both oxidation steps has been definitively established through feeding experiments with stereospecifically deuterated precursors, including trans- and cis-3-[²H]-proline and (2S,3R)-3-[²H]- and (2S,3S)-2,3-[²H₂]-aspartic acid [6] [9]. These studies demonstrate that LolO specifically removes endo hydrogens from both bridgehead carbons during the oxacyclization reaction [6] [9].

LolO demonstrates remarkable substrate specificity, requiring substoichiometric 2-oxoglutarate concentrations for the initial hydroxylation and higher 2-oxoglutarate ratios for complete conversion to N-acetylnorloline [6] [8]. When supplied with limiting cofactor, LolO produces only the hydroxylated intermediate, providing direct evidence for the sequential nature of the transformation [6] [8].

| Property | Description | Experimental Evidence |

|---|---|---|

| Enzyme Class | 2-oxoglutarate-dependent non-heme iron dioxygenase | Sequence homology, knockout studies |

| Cofactor Requirements | Iron(II), 2-oxoglutarate, oxygen | In vitro reconstitution studies |

| Substrate Specificity | exo-1-acetamidopyrrolizidine (AcAP) | Substrate feeding experiments |

| First Oxidation Site | Carbon-2 (endo hydrogen abstraction) | Deuterium labeling studies |

| Second Oxidation Site | Carbon-7 (endo hydrogen abstraction) | Stereochemical analysis |

| Stereochemistry C2 | Retention of configuration | Isotope labeling experiments |

| Stereochemistry C7 | Retention of configuration | Isotope labeling experiments |

| Reaction Mechanism | Sequential ferryl-mediated oxidations | Spectroscopic analysis |

| Product Formation | N-acetylnorloline (tricyclic core) | Product identification by MS/NMR |

| Cellular Function | Essential for ether bridge formation | Gene complementation studies |

Metabolic Flux in Symbiotic Systems

N-Acetylnorloline as Key Intermediate

N-acetylnorloline serves as the pivotal metabolic intermediate and gateway compound in loline alkaloid biosynthesis, representing the first fully cyclized alkaloid in the pathway and the precursor to all other loline derivatives [10] [11] [12]. Through isotopic labeling experiments, N-acetylnorloline has been definitively established as the first complete tricyclic loline alkaloid formed, indicating that all subsequent chemical diversification steps including deacetylation, methylation, and acetylation occur downstream from this central intermediate [10] [11].

The formation of N-acetylnorloline follows a precisely orchestrated sequence beginning with the condensation of L-proline and O-acetyl-L-homoserine catalyzed by LolC [13] [14]. This initial condensation produces N-(3-amino-3-carboxypropyl)proline, which undergoes subsequent cyclization, decarboxylation, and acetylation steps to yield exo-1-acetamidopyrrolizidine [13] [14]. The critical ether bridge formation catalyzed by LolO then converts this bicyclic intermediate into N-acetylnorloline [5] [13].

Metabolic flux studies demonstrate that N-acetylnorloline accumulation occurs when downstream processing is impaired [10] [11]. Knockout strains lacking both lolN and lolM genes stop biosynthesis at N-acetylnorloline, with complementation restoring production of downstream alkaloids including N-formylloline and N-acetylloline [10] [11] [14]. This accumulation pattern confirms N-acetylnorloline as the obligate intermediate for all loline alkaloid derivatives.

The temporal dynamics of N-acetylnorloline formation correlate directly with LOL gene expression patterns [3] [4]. Gene expression initiates before N-acetylnorloline detection, increases during accumulation phases, and reaches maximum levels coinciding with peak N-acetylnorloline production [3] [4]. This tight coupling between genetic regulation and metabolite flux ensures efficient channeling through the biosynthetic pathway.

N-acetylnorloline represents a critical branch point where fungal and plant enzymatic activities converge [10] [11] [14]. While fungal enzymes are responsible for N-acetylnorloline formation and its conversion to norloline and subsequent methylated derivatives, plant enzymes contribute to the final acetylation step producing N-acetylloline [10] [11] [14]. This metabolic partitioning between symbiotic partners demonstrates the integrated nature of alkaloid production in grass-endophyte systems.

| Pathway Step | Substrate | Product | Enzyme/System | Cellular Location |

|---|---|---|---|---|

| Proline + Homoserine condensation | L-proline, O-acetyl-L-homoserine | N-(3-amino-3-carboxypropyl)proline | LolC (fungal) | Fungal endophyte |

| N-(3-amino-3-carboxypropyl)proline formation | N-(3-amino-3-carboxypropyl)proline | Linear precursor | Multiple LOL enzymes | Fungal endophyte |

| Pyrrolizidine ring closure | Linear intermediate | exo-1-aminopyrrolizidine | Multiple LOL enzymes | Fungal endophyte |

| Acetamidopyrrolizidine formation | exo-1-aminopyrrolizidine | exo-1-acetamidopyrrolizidine | Acetylation system | Fungal endophyte |

| LolO-catalyzed ether bridge formation | exo-1-acetamidopyrrolizidine | N-acetylnorloline | LolO (fungal) | Fungal endophyte |

| N-acetylnorloline production | N-acetylnorloline (NANL) | Gateway to all lolines | LolO completion | Fungal endophyte |

| Deacetylation by LolN | N-acetylnorloline | Norloline | LolN (fungal) | Fungal endophyte |

| Methylation by LolM | Norloline/Loline | Loline/N-methylloline | LolM (fungal) | Fungal endophyte |

| Plant acetyltransferase action | Loline | N-acetylloline | Plant acetyltransferase | Host plant cells |

Host Plant Acetyltransferase Involvement

The final step in N-acetylloline biosynthesis represents a unique example of inter-organismal metabolic cooperation, where host plant acetyltransferase enzymes complete the biosynthetic pathway initiated by fungal endophytes [10] [11] [14]. This cross-kingdom enzymatic collaboration demonstrates the sophisticated metabolic integration that has evolved in grass-Epichloë symbiotic systems.

Experimental evidence for plant acetyltransferase involvement comes from multiple lines of investigation [10] [11] [14]. N-acetylloline was observed in some but not all plants harboring symbiotic Epichloë siegelii, suggesting variable plant contributions to the final biosynthetic step [10] [11] [14]. Critically, when asymbiotic meadow fescue (Lolium pratense) plants were provided with exogenous loline substrate, they produced N-acetylloline, definitively demonstrating plant-encoded acetyltransferase activity [10] [11] [14].

The metabolic flux regulation in this symbiotic system involves complex coordination between fungal alkaloid production and plant metabolic capacity [15] [16]. In Epichloë festucae-meadow fescue associations, lower LOL gene expression in stromata corresponds with reduced alkaloid levels, suggesting that plant metabolic state influences fungal biosynthetic activity [15] [17]. This regulatory coupling ensures that alkaloid production aligns with plant physiological requirements and metabolic resources.

Plant acetyltransferase enzymes likely utilize acetyl-CoA as the acetyl donor for loline acetylation, similar to other plant N-acetyltransferase systems [18] [19]. The substrate specificity of plant acetyltransferases allows recognition of the fungal-produced loline substrate, indicating evolutionary adaptation for this inter-organismal metabolic partnership [10] [11].

Metabolic exchange between endophyte and host involves bidirectional flow of nutrients and metabolic precursors [20] [21]. The endophyte receives carbon compounds and nutrients from the plant, while contributing defensive alkaloids and potentially other beneficial metabolites [20] [21]. This metabolic integration extends beyond alkaloid biosynthesis to include sustained endophyte metabolic activity through continuous nutrient supply from plant apoplast and cellular attachments [21].

The temporal regulation of plant acetyltransferase activity appears coordinated with fungal alkaloid production cycles [22] [16]. Endophytic fungi can modulate plant metabolite synthesis, potentially influencing the expression or activity of plant acetyltransferases involved in N-acetylloline formation [22] [16]. This coordination ensures efficient conversion of fungal-produced loline to the final N-acetylloline product.

| Component | Role in System | Contribution to N-Acetylloline | Evidence Type |

|---|---|---|---|

| Epichloë endophyte | Primary alkaloid producer | Complete biosynthetic machinery | Molecular genetics, biochemistry |

| LOL gene cluster | Coordinated gene expression | All enzymes except final step | Transcriptomic analysis |

| Fungal enzymes (LolN, LolM) | Chemical diversification | Substrate preparation for plant | Enzyme functional studies |

| Host grass plant | Metabolic partner and beneficiary | Provides final enzymatic step | Feeding experiments |

| Plant acetyltransferase | Final acetylation step | Loline to N-acetylloline conversion | Asymbiotic plant studies |

| Metabolic exchange | Nutrient and metabolite flow | Substrate availability regulation | Isotope tracing studies |

| Regulatory coordination | Temporal gene regulation | Production timing control | Expression profiling |

| Symbiotic benefit | Insect protection mechanism | Ecological fitness advantage | Ecological studies |

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Pan J, Bhardwaj M, Nagabhyru P, Grossman RB, Schardl CL. Enzymes from fungal and plant origin required for chemical diversification of insecticidal loline alkaloids in grass-Epichloë symbiota. PLoS One. 2014 Dec 22;9(12):e115590. doi: 10.1371/journal.pone.0115590. eCollection 2014. PubMed PMID: 25531527; PubMed Central PMCID: PMC4274035.